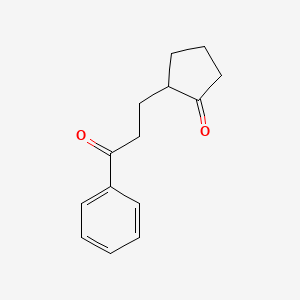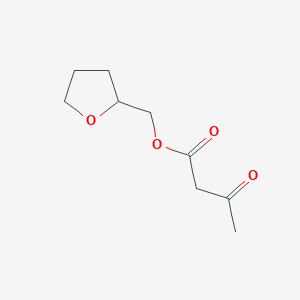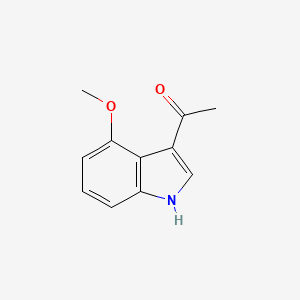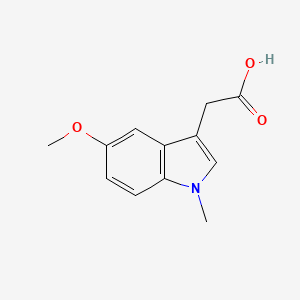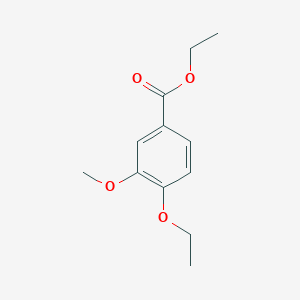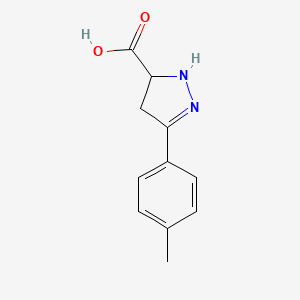
3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPDP is a pyrazole derivative that has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
Applications De Recherche Scientifique
Functionalization Reactions
The compound is used in functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid derivatives have been shown to be convertible into various compounds through reactions with different agents, demonstrating their versatility in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Spectroscopic and Structural Evaluations
There is significant interest in the spectroscopic and structural properties of pyrazole derivatives. Studies have focused on understanding the crystal structure, spectroscopic characteristics, and hydrogen bond interactions of these compounds, which are crucial for their applications in various fields including materials science (Tamer et al., 2015).
Theoretical and Experimental Investigations
Combined theoretical and experimental studies have been conducted to explore the properties of pyrazole carboxylic acid derivatives. These studies often involve detailed analysis using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into their chemical behavior and potential applications (Viveka et al., 2016).
Synthesis and Crystal Structures
The synthesis and crystal structure analysis of various pyrazole derivatives are a significant area of research. This includes studying the formation of different molecular structures and their stability, which is vital for understanding their potential applications in material science and pharmaceuticals (Loh et al., 2013).
Nonlinear Optical Properties
Studies have been conducted on the nonlinear optical properties of certain pyrazole derivatives, highlighting their potential applications in photonics and optoelectronics. Such properties are essential for developing new materials for optical devices (Chandrakantha et al., 2013).
Molecular Docking Studies
Pyrazole derivatives have been studied for their potential interactions with biological targets through molecular docking studies. Such research provides valuable insights into their potential biomedical applications, including drug design (Reddy et al., 2022).
Coordination Polymers
There is research into the use of pyrazole carboxylic acid derivatives in constructing coordination polymers, which have applications in catalysis, gas storage, and separation technologies (Cheng et al., 2017).
Ionization Constants Studies
The ionization constants of pyrazole carboxylic acids have been determined, which is important for understanding their behavior in different environments, particularly in pharmaceutical and chemical manufacturing processes (Alkan et al., 2009).
Propriétés
IUPAC Name |
3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-5,10,13H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZQRLDSYOOAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909227 | |
| Record name | 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
CAS RN |
104803-06-7 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 4,5-dihydro-3-(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104803067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





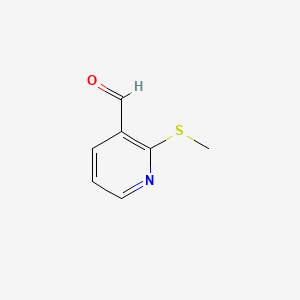
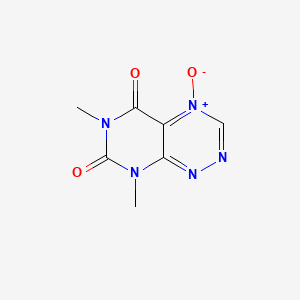

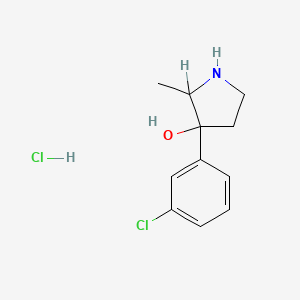
![5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B3059561.png)
